tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate
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Overview
Description
Tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is a chemical compound with the CAS Number: 1588440-96-3. It has a molecular weight of 320.34 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) . This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Stereoselective Synthesis
- Synthesis of Substituted Piperidines : The compound serves as a crucial intermediate in the stereoselective synthesis of substituted piperidines, highlighting its importance in constructing stereochemically complex structures. For instance, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives are synthesized through reactions that yield cis and trans isomers, demonstrating the compound's utility in selective synthesis processes (Boev et al., 2015).
Scaffold for Biologically Active Compounds
- Preparation of Protein Tyrosine Kinase Inhibitors : An efficient synthesis route for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the creation of novel Jak3 inhibitors, illustrates the compound's role in developing targeted therapies. The described method provides a high-yield, industrially scalable process, showcasing the compound's contribution to medicinal chemistry (Chen Xin-zhi, 2011).
Novel Synthetic Methodologies
- Synthesis of Dioxaborolan Derivatives : Research demonstrates the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, a treatment for non-small cell lung cancer. This example underlines the compound's utility in synthesizing key intermediates for clinically significant drugs (Kong et al., 2016).
Molecular Structure Analysis
- X-ray Crystallography Studies : The compound and its derivatives have been subject to X-ray crystallography to elucidate their molecular structures. Such studies provide insights into the stereochemistry and molecular packing of these compounds, contributing to a deeper understanding of their chemical properties and reactions (Didierjean et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antifolates, which are known to target enzymes involved in the folate pathway .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been implicated in the folate pathway, which plays a crucial role in dna synthesis and repair .
Pharmacokinetics
Similar compounds have been shown to be metabolized by liver microsomes .
Result of Action
Similar compounds have been shown to have modulating effects on chemical carcinogenesis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSRFBZYCJTGCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-96-3 |
Source
|
Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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